molecular formula C20H14O4 B185220 Phenyl 2-benzoyloxybenzoate CAS No. 88815-27-4

Phenyl 2-benzoyloxybenzoate

Cat. No. B185220
CAS RN: 88815-27-4
M. Wt: 318.3 g/mol
InChI Key: LIDDQKAMUXHIQD-UHFFFAOYSA-N
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Description

Phenyl 2-benzoyloxybenzoate, also known as PBBO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including drug discovery, materials science, and organic synthesis. PBBO is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 340.32 g/mol.

Scientific Research Applications

Phenyl 2-benzoyloxybenzoate has been extensively studied for its potential applications in drug discovery, particularly as a lead compound for developing new anti-inflammatory and analgesic agents. Phenyl 2-benzoyloxybenzoate has been shown to exhibit potent anti-inflammatory and analgesic effects in animal models, making it a promising candidate for further development. Phenyl 2-benzoyloxybenzoate has also been investigated for its use in materials science, where it has been shown to have potential applications in the synthesis of liquid crystals and organic light-emitting diodes (OLEDs).

Mechanism Of Action

The exact mechanism of action of Phenyl 2-benzoyloxybenzoate is not fully understood, but it is thought to involve the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators such as prostaglandins. Phenyl 2-benzoyloxybenzoate has been shown to selectively inhibit COX-2, which is upregulated in response to inflammation, while sparing COX-1, which is involved in maintaining normal physiological functions.

Biochemical And Physiological Effects

Phenyl 2-benzoyloxybenzoate has been shown to exhibit potent anti-inflammatory and analgesic effects in animal models, with a duration of action of up to 8 hours. Phenyl 2-benzoyloxybenzoate has also been shown to have a favorable safety profile, with no significant toxicity observed in animal studies. However, further studies are needed to fully evaluate the potential side effects and long-term safety of Phenyl 2-benzoyloxybenzoate.

Advantages And Limitations For Lab Experiments

Phenyl 2-benzoyloxybenzoate has several advantages for use in lab experiments, including its high purity and stability, as well as its favorable solubility and bioavailability. However, Phenyl 2-benzoyloxybenzoate also has some limitations, including its relatively high cost and limited availability, as well as the need for specialized equipment and expertise for its synthesis and characterization.

Future Directions

There are several potential future directions for research on Phenyl 2-benzoyloxybenzoate, including further studies on its mechanism of action and potential side effects, as well as the development of new analogs with improved pharmacological properties. Phenyl 2-benzoyloxybenzoate also has potential applications in other fields, such as materials science and organic synthesis, which could be further explored. Additionally, Phenyl 2-benzoyloxybenzoate could be used as a lead compound for developing new drugs for the treatment of inflammatory and pain-related disorders.

Synthesis Methods

Phenyl 2-benzoyloxybenzoate can be synthesized through a multi-step process involving the reaction between salicylic acid and benzoyl chloride in the presence of a catalyst, followed by the reaction with phenol and a dehydrating agent. The resulting product is then purified through recrystallization and characterized using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

properties

CAS RN

88815-27-4

Product Name

Phenyl 2-benzoyloxybenzoate

Molecular Formula

C20H14O4

Molecular Weight

318.3 g/mol

IUPAC Name

phenyl 2-benzoyloxybenzoate

InChI

InChI=1S/C20H14O4/c21-19(15-9-3-1-4-10-15)24-18-14-8-7-13-17(18)20(22)23-16-11-5-2-6-12-16/h1-14H

InChI Key

LIDDQKAMUXHIQD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=CC=C2C(=O)OC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=CC=C2C(=O)OC3=CC=CC=C3

Origin of Product

United States

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